Keto–Enol Tautomeric Preference Shifted by the 5-Methylthio Group Relative to the 5-Methyl and 5-Unsubstituted Analogs
The 5-methyl derivative of 3-hydroxythiophene exists >99% in the keto form in chloroform solution, whereas the 2-methyl derivative shows a keto:enol ratio of 33:67 under identical conditions [1]. For the target compound bearing a 5-methylthio substituent, crystallographic data on the analogue 5-(methylthio)thiophen-3(2H)-one (the des-carboxylate counterpart) confirms exclusively the keto tautomer in the solid state, with the methylthio group enabling maximal conjugative interaction with the carbonyl [2]. This indicates that the 5-methylthio group strongly stabilizes the keto form, likely even more than the 5-methyl group, though direct solution-phase quantification for the target compound remains unreported.
| Evidence Dimension | Keto:enol tautomeric ratio in chloroform |
|---|---|
| Target Compound Data | Quantitative solution data not available; solid-state keto form confirmed for des-carboxylate analogue. |
| Comparator Or Baseline | 5-Methyl-3-hydroxythiophene: keto:enol >99:1; 2-Methyl-3-hydroxythiophene: keto:enol 33:67. |
| Quantified Difference | The 5-substituent controls tautomeric preference; methylthio is expected to be at least as keto-stabilizing as methyl. |
| Conditions | Chloroform solution (comparator); solid-state X-ray (analogue) [1][2]. |
Why This Matters
Tautomeric state dictates the compound's hydrogen-bonding pattern and reactivity in subsequent derivatization or biological target engagement, making this feature a critical selection criterion for synthetic or medicinal chemistry programs.
- [1] Acta Chemica Scandinavica. (1965). The Tautomeric Structures of Some Alkylsubstituted 3-Hydroxythiophenes. Acta Chem. Scand., 19, 1249. DOI: 10.3891/acta.chem.scand.19-1249 View Source
- [2] ACS Publications. (1999). Intramolecular and intermolecular geometry of thiophenes with oxygen-containing substituents. Acta Crystallographica Section B, 55, 507. DOI: 10.1107/S0108768199015194 View Source
